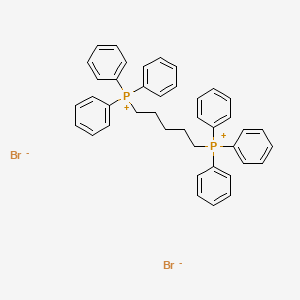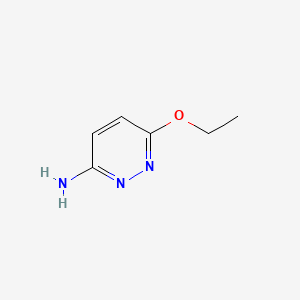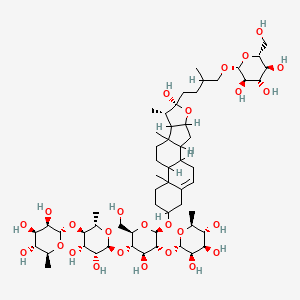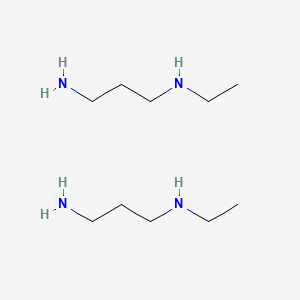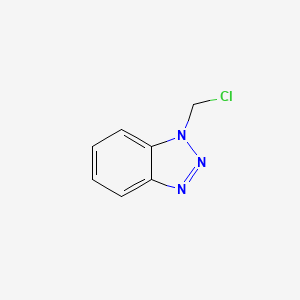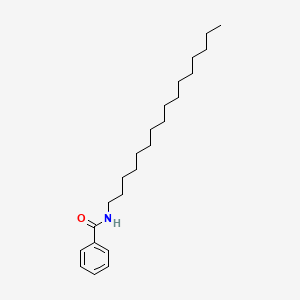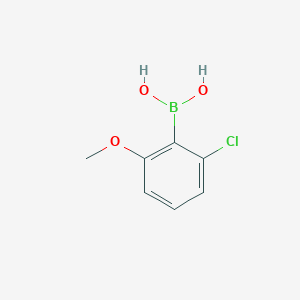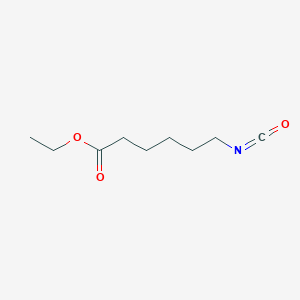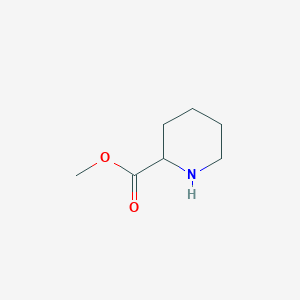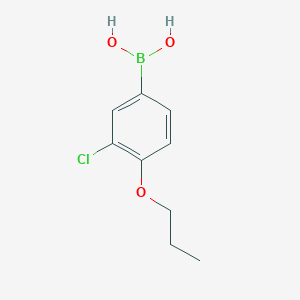![molecular formula C16H32O5Si B1587022 3-[Tris(1-methylethoxy)silyl]propyl methacrylate CAS No. 80750-05-6](/img/structure/B1587022.png)
3-[Tris(1-methylethoxy)silyl]propyl methacrylate
描述
3-[Tris(1-methylethoxy)silyl]propyl methacrylate, also known as TMSPMA, is a hydrophobic monomer . It is widely used as a monomer and as a coupling agent in polymerization reactions . It can copolymerize with other monomers, such as styrene or acrylates, to produce polymer films with improved mechanical properties and adhesion to various substrates .
Synthesis Analysis
TMSPMA can be synthesized using catalytic chain transfer polymerization . The presence of an additional functional group of acrylate facilitates TMSPMA for grafting polymerization on plastic surfaces .Molecular Structure Analysis
The linear formula of TMSPMA is H2C=C(CH3)CO2(CH2)3Si[OSi(CH3)3]3 . It has a molecular weight of 422.81 .Chemical Reactions Analysis
TMSPMA undergoes first-order kinetic polymerization to form polyTMSPMA, which is a moisture-stable polymer .Physical And Chemical Properties Analysis
TMSPMA is a liquid at 20°C . It has a density of 0.942 g/cm3 , a boiling point of 348.7±25.0 °C , and a refractive index of 1.4234 . It has a vapor pressure of less than 1 mmHg at 20°C .科学研究应用
Surface Active Molecule Formation and Adsorption
3-(trimethoxysilyl)propyl methacrylate (TPM) hydrolyzes when in contact with water, forming surface-active molecules that decrease surface tension. This process can be monitored using a surface tension sensor, explaining its role in emulsion formation and stabilization. Changes in pH can control the kinetics of this reaction, and stirring can prevent auto-oscillations during the monitoring of TPM/water reaction rates (A. Tleuova et al., 2016).
Polymer Synthesis and Kinetics
The catalytic chain transfer polymerization technique has been applied to synthesize macromers of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate. This method provides insights into the kinetic and mechanistic aspects of polymer formation, highlighting the influence of conversion on molecular weight distribution, which shows significant broadening and bimodality due to reversible catalyst poisoning (Lisa M. Muratore et al., 2000).
Tacticity and Molecular Weight Control in Polymerization
Research on the polymerization of silyl methacrylates, including the highly bulky tris(trimethylsilyl)silyl methacrylate, demonstrates the ability to produce polymers with controlled molecular weight and tacticity. This enables the creation of polymers ranging from syndiotactic-rich to highly isotactic enchainment, which can be converted into poly(methacrylic acid) and further into poly(methyl methacrylate) for analysis (Kenji Ishitake et al., 2011).
Radical Polymerization Kinetics
The kinetics of radical polymerization of 3-[tris(trimethylsilyloxy)silyl]propyl methacrylate have been studied, providing values for propagation rate constant and termination rate constant. This research helps in understanding the polymerization process under various conditions, contributing to the development of polymers with desired properties (N. García et al., 2001).
Anti-biofouling Properties
A study on tris(trimethylsiloxy)silyl-containing methacrylate copolymers reveals their potential in creating coatings with low surface energy and anti-biofouling properties. These coatings are significant for medical devices, demonstrating good mechanical properties and resistance to bacterial colonization (Hui Lei et al., 2018).
安全和危害
未来方向
属性
IUPAC Name |
3-tri(propan-2-yloxy)silylpropyl 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5Si/c1-12(2)16(17)18-10-9-11-22(19-13(3)4,20-14(5)6)21-15(7)8/h13-15H,1,9-11H2,2-8H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHPNMYQJQQGAJS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)O[Si](CCCOC(=O)C(=C)C)(OC(C)C)OC(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101001458 | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.51 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[Tris(1-methylethoxy)silyl]propyl methacrylate | |
CAS RN |
80750-05-6 | |
| Record name | Methacryloxypropyltriisopropoxysilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=80750-05-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(Tris(1-methylethoxy)silyl)propyl methacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080750056 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-{Tris[(propan-2-yl)oxy]silyl}propyl 2-methylprop-2-enoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101001458 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-[tris(1-methylethoxy)silyl]propyl methacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.072.285 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



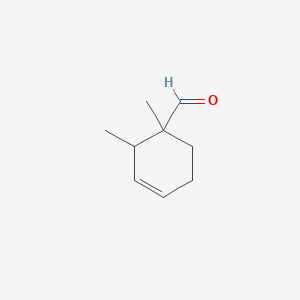
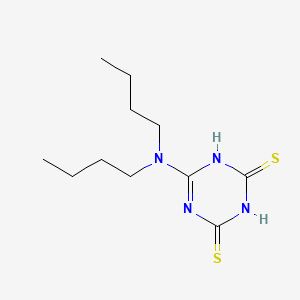
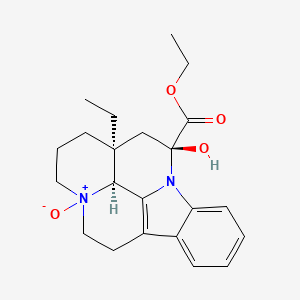
![(2S,3R,4R,5R,6S)-2-[(2S,3R,4R,5R,6R)-4,5-Dihydroxy-2-[(4S,5'R,7S,8R,9S,13S)-16-hydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-14-yl]-6-methyl-2-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/no-structure.png)
